Érythrosine sodique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

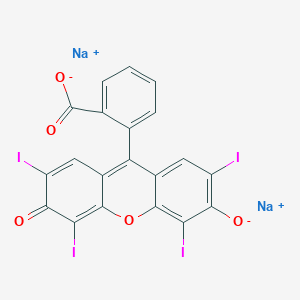

Erythrosine sodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein . Erythrosine sodium has a maximum absorbance at 530 nm in an aqueous solution and is subject to photodegradation .

Mécanisme D'action

Target of Action

Erythrosine Sodium, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used as a food coloring

Mode of Action

It is known that it is the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .

Biochemical Pathways

It is known that it is used as a food coloring, printing ink, biological stain, dental plaque disclosing agent, radiopaque medium, sensitizer for orthochromatic photographic films, and visible light photoredox catalyst .

Result of Action

A study conducted in 1990 concluded that chronic ingestion of erythrosine may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by thyroid stimulating hormone (tsh) .

Action Environment

The action, efficacy, and stability of Erythrosine Sodium can be influenced by various environmental factors. For instance, it is subject to photodegradation . Furthermore, its use is regulated differently in various countries. For example, it is banned as a food additive in the European Union, Japan, China, the United Kingdom, Australia, and New Zealand . S. without any restriction .

Applications De Recherche Scientifique

Erythrosine sodium has a wide range of scientific research applications:

Chemistry: Used as a visible light photoredox catalyst in various chemical reactions.

Biology: Employed as a biological stain for highlighting cell structures and tissues.

Medicine: Acts as a dental plaque disclosing agent and a radiopaque medium for imaging.

Industry: Utilized in printing inks and as a sensitizer for orthochromatic photographic films.

Méthodes De Préparation

Erythrosine sodium is synthesized through the iodination of fluorescein. The process involves the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as sodium iodate, in an acidic medium . The reaction conditions typically include maintaining a temperature of around 60-70°C and a pH of 2-3 . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Erythrosine sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different iodinated derivatives.

Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated compounds.

Substitution: Erythrosine sodium can undergo substitution reactions where iodine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like sodium iodate and reducing agents such as sodium thiosulfate . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Erythrosine sodium is unique due to its high iodine content and specific absorption properties. Similar compounds include:

Allura Red AC (Red No. 40): Another food dye with different chemical properties and applications.

Tartrazine (Yellow No. 5): A yellow dye used in food and pharmaceuticals.

Sunset Yellow FCF (Yellow No. 6): An orange dye used in various products.

Erythrosine sodium stands out due to its specific use in dental and medical applications, as well as its unique photodegradation properties .

Propriétés

Numéro CAS |

568-63-8 |

|---|---|

Formule moléculaire |

C20H8I4NaO5 |

Poids moléculaire |

858.9 g/mol |

Nom IUPAC |

disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H8I4O5.Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;/h1-6,25H,(H,27,28); |

Clé InChI |

ADYPCPTWYACJSN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O.[Na] |

Color/Form |

Brown powder Red solid |

Densité |

0.8-1.0 kg/cu m (limit) |

melting_point |

250 °C |

Key on ui other cas no. |

16423-68-0 |

Pictogrammes |

Irritant |

Durée de conservation |

Stable under recommended storage conditions. SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker. |

Solubilité |

In water, 70 g/L at 20 °C In water, 111 g/kg at 26 °C In water, 9.0 g/100 mL at 25 °C (9.0X10+4 mg/L) In ethanol, 10 g/L; in glycerine, 35 g/L at 20 °C Solubility at 25 °C: in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL Soluble in water to cherry-red solution Soluble in alcohol |

Synonymes |

PYROSIN B; TETRAIODOFLUORESCEIN; TETRAIODOFLUORESCEIN SODIUM SALT; ACID RED 51; ACID RED 51 SODIUM SALT; 2',4',5',7'-TETRAIODOFLUORESCEIN DISODIUM SALT; 2',4',5',7'-TETRAIODO-FLUORESCEINE DISODIUM SALT; CI NO 45430 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Erythrosine sodium impact the stability of pharmaceuticals, specifically phenylbutazone?

A: Research indicates that Erythrosine sodium can negatively affect the stability of certain drugs, notably phenylbutazone. When exposed to light, Erythrosine sodium degrades phenylbutazone, likely through a process involving singlet oxygen generated by the light-excited dye. [] This degradation can significantly impact quality control procedures, such as dissolution rate testing, leading to unexpected results. []

Q2: Is Erythrosine sodium a suitable colorant for tablets containing phenylbutazone?

A: Given its photodegradative effect on phenylbutazone, Erythrosine sodium is not an ideal colorant for tablets containing this drug. [] Alternative coloring agents with better compatibility should be considered to ensure product stability and accurate quality control testing.

Q3: Does Erythrosine sodium affect the stability of other colorants used in pharmaceutical formulations?

A: Interestingly, research suggests that Erythrosine sodium exhibits a lower photostability compared to FD&C Yellow No. 6 and FD&C Blue No. 1. [] This finding suggests that Erythrosine sodium might be more susceptible to fading under light exposure compared to these other colorants.

Q4: Are there methods to improve the light stability of pharmaceutical colorants like Erythrosine sodium?

A: Yes, incorporating sunscreening agents into tablet coatings can enhance the photostability of colorants. Studies have shown that sunscreening agents like benzocaine offer significant protection against the fading of FD&C Yellow No. 6, a dye with higher photostability than Erythrosine sodium. [] This approach could potentially improve the light stability of Erythrosine sodium as well.

Q5: Beyond its use as a colorant, are there other applications for Erythrosine sodium in analytical chemistry?

A: Yes, Erythrosine sodium can function as a fluorescence probe in analytical techniques. It has been employed in fluorescence quenching methods for protein determination, utilizing hydroxypropyl-beta-cyclodextrin as a sensitizer. [] This application highlights the versatility of Erythrosine sodium beyond its role as a color additive.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.